molecular formula C25H19ClN2O3 B292327 ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate

ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate

Katalognummer B292327
Molekulargewicht: 430.9 g/mol
InChI-Schlüssel: JDHMWTFDIALPNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as EBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In cancer cells, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungi, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the concentration of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate used. In cancer cells, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungi, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit fungal cell wall synthesis, leading to the inhibition of fungal growth. In insects, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to disrupt the nervous system, leading to paralysis and death.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms. Therefore, researchers need to carefully consider the concentration and application method of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in their experiments.

Zukünftige Richtungen

There are several future directions for the research on ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One direction is to explore the potential applications of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in other fields, such as energy storage and catalysis. Another direction is to optimize the synthesis method of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate to increase the yield and purity of the compound. Additionally, researchers can investigate the structure-activity relationship of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate to identify more potent and selective analogs. Finally, researchers can explore the potential of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a lead compound for drug development.

Synthesemethoden

The synthesis of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate involves the reaction between 3-chlorobenzaldehyde, ethyl acetoacetate, and phenyl hydrazine in the presence of a catalyst. The reaction proceeds through a multistep process, resulting in the formation of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. The yield of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be increased by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. In material science, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials. In agriculture, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been used as a pesticide due to its insecticidal and fungicidal properties.

Eigenschaften

Molekularformel

C25H19ClN2O3

Molekulargewicht

430.9 g/mol

IUPAC-Name

ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C25H19ClN2O3/c1-2-31-25(30)22-21(24(29)18-12-7-4-8-13-18)23(17-10-5-3-6-11-17)28(27-22)20-15-9-14-19(26)16-20/h3-16H,2H2,1H3

InChI-Schlüssel

JDHMWTFDIALPNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Kanonische SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.